molecular formula C10H10O4 B173760 2-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 14736-50-6

2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No. B173760
CAS RN: 14736-50-6
M. Wt: 194.18 g/mol
InChI Key: UKPMFGARCZOXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, where a methoxy-2-oxoethyl group is substituted at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxy-2-oxoethyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a methoxy-2-oxoethyl group attached to it . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-(2-Methoxy-2-oxoethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.19 . The predicted boiling point is 320.9±17.0 °C . The compound has a predicted density of 1.254±0.06 g/cm3 .

Scientific Research Applications

Biochemistry

In biochemistry, 2-(2-Methoxy-2-oxoethyl)benzoic acid derivatives are used to study the fundamental building blocks of peptides and proteins. These compounds are essential for understanding the roles of α-amino acids in living organisms, which are pivotal in various biochemical processes .

Enzymology

Enzymologists utilize these compounds to explore enzyme behavior and kinetics. The derivatives of 2-(2-Methoxy-2-oxoethyl)benzoic acid can act as inhibitors or activators, helping to elucidate the mechanisms of enzyme action .

Medicine

In the medical field, these derivatives have multiple applications:

Agrochemical Industry

In the agrochemical industry, derivatives of 2-(2-Methoxy-2-oxoethyl)benzoic acid are used to create herbicides and fungicides. They also play a role in regulating plant growth, which is crucial for agricultural productivity .

Asymmetric Synthesis

These compounds are valuable in asymmetric synthesis, a method used to create chiral molecules. This has significant implications for the production of enantiomerically pure pharmaceuticals .

Cytotoxicity Studies

The derivatives are also used in cytotoxicity studies against cancer cell lines, such as the A549 human lung cancer cell line. This research is vital for the development of new cancer therapies .

Safety and Hazards

2-(2-Methoxy-2-oxoethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other benzoic acid derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 2-(2-Methoxy-2-oxoethyl)benzoic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2-Methoxy-2-oxoethyl)benzoic acid could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its action and efficacy could be influenced by the physiological environment in which it is present.

properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMFGARCZOXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163688
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-2-oxoethyl)benzoic acid

CAS RN

14736-50-6
Record name 1-Methyl 2-carboxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-2-oxoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 4
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxy-2-oxoethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxy-2-oxoethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.